molecular formula C18H21Cl3N4 B1427714 N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride CAS No. 114254-48-7

N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride

Cat. No.: B1427714
CAS No.: 114254-48-7
M. Wt: 399.7 g/mol
InChI Key: JGRCHKHVKZFINA-UHFFFAOYSA-N
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Description

N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is a useful research compound. Its molecular formula is C18H21Cl3N4 and its molecular weight is 399.7 g/mol. The purity is usually 95%.
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Preparation Methods

  • Combine benzene-1,4-diamine and 4-nitrochlorobenzene in a reaction vessel in appropriate molar ratios.
  • Add a suitable amount of NaOH solution to act as a catalyst.
  • Conduct the reaction at an appropriate temperature and for a suitable duration.
  • Upon completion, isolate the product through crystallization, filtration, washing, and drying[1][1].

Chemical Reactions Analysis

N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the amino groups can be replaced by other substituents[][1].

Scientific Research Applications

N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride has several scientific research applications:

    Chemistry: It is used as a catalyst in the synthesis of polyamide polymers and polyaryletherketone resins[][1].

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties[][1].

Comparison with Similar Compounds

N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride can be compared with other similar compounds such as:

    N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine: This compound lacks the trihydrochloride component and has different solubility and reactivity properties[][1].

    N1,N1,N4,N4-Tetrakis(4-aminophenyl)-1,4-benzenediamine: This compound has additional amino groups, leading to different polymerization and catalytic properties[][1].

Properties

IUPAC Name

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4.3ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;/h1-12H,19-21H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRCHKHVKZFINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743752
Record name N~1~,N~1~-Bis(4-aminophenyl)benzene-1,4-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114254-48-7
Record name N~1~,N~1~-Bis(4-aminophenyl)benzene-1,4-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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